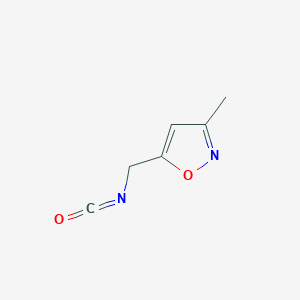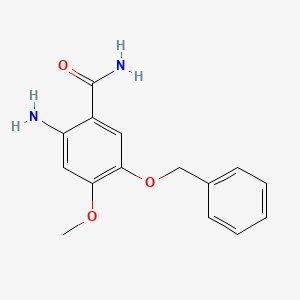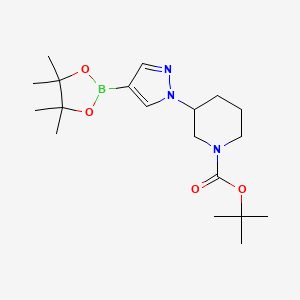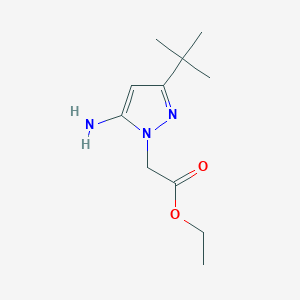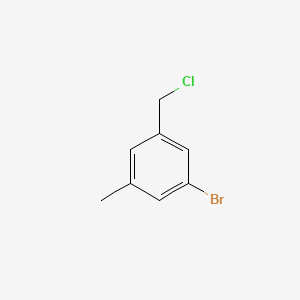![molecular formula C9H20N2O B1526769 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1250984-97-4](/img/structure/B1526769.png)
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
説明
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol, commonly referred to as 2-methyl-1-amino-2-propanol (MAP), is an organic compound belonging to the class of amines. It is a colorless, water-soluble liquid with a pungent odor and a melting point of -20°C. MAP has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
科学的研究の応用
Medicine: Targeted Drug Delivery Systems
The compound’s structure, featuring a pyrrolidine ring, makes it a candidate for creating targeted drug delivery systems. Its ability to bind with specific biological targets can be utilized to transport therapeutic agents directly to diseased cells, minimizing side effects and improving efficacy .
Material Science: Smart Materials
In material science, this compound could be used to synthesize smart materials that respond to environmental stimuli. The pyrrolidine ring can impart flexibility and responsiveness to changes in pH, temperature, or light, making it useful in creating self-healing materials or sensors .
Environmental Science: Pollutant Removal
The amine group in the compound’s structure suggests potential applications in environmental science, such as the removal of pollutants from water. It could be used to synthesize absorbents or catalysts that break down toxic substances in contaminated water sources .
Analytical Chemistry: Chromatography
In analytical chemistry, “1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol” could be used to modify chromatographic phases. Its structure could improve the separation of complex mixtures by enhancing interactions between the stationary phase and analytes .
Biochemistry: Enzyme Inhibition
The compound’s ability to interact with enzymes could be harnessed in biochemistry for studying enzyme inhibition. This can provide insights into enzyme mechanisms and aid in the development of new inhibitors for therapeutic purposes .
Pharmacology: Modulation of Biological Pathways
In pharmacology, the compound could be used to modulate biological pathways. Its structure allows for the potential interaction with various receptors or ion channels, which could lead to the development of new drugs for treating diseases like hypertension or neurological disorders .
Drug Discovery: Lead Compound Synthesis
The pyrrolidine ring is a common feature in many biologically active compounds. This chemical could serve as a lead compound in drug discovery, providing a scaffold for synthesizing new drugs with improved pharmacokinetic and pharmacodynamic properties .
Chemical Synthesis: Intermediate for Complex Molecules
Lastly, in chemical synthesis, this compound could act as an intermediate for the synthesis of more complex molecules. Its reactive sites allow for multiple functionalization steps, which is crucial in the multi-step synthesis of pharmaceuticals or agrochemicals .
特性
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12)7-11-4-3-8(5-10)6-11/h8,12H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJEOGYMNLFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)



![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)

